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molecular formula C24H25NO B8704264 1-Tritylpiperidin-4-OL

1-Tritylpiperidin-4-OL

Cat. No. B8704264
M. Wt: 343.5 g/mol
InChI Key: YVTSVEWVWPRKMB-UHFFFAOYSA-N
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Patent
US06339096B1

Procedure details

To a solution of 7.18 g (71 mmol) of 4-hydroxypiperidine in 100 ml dimethylformamide are added first 19.6 g (142 mmol) of powdered potassium carbonate and then 19.8 9 (71 mmol) of tritylchloride. The mixture is stirred for 22 hours at ambient temperature, diluted with ethyl acetate to twice the volume, washed with water and saturated saline solution, dried with magnesium sulphate and concentrated by evaporation. The residue is recrystallised from ethyl acetate/petroleum ether (1:4, v:v). 17.65 g (72.4% of theory) of 4-hydroxy-N-tritylpiperidine are obtained as colourless crystals, melting point 157-158° C.
Quantity
7.18 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
9
Quantity
71 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].[C:14](Cl)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O.C(OCC)(=O)C>[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.18 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
19.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
9
Quantity
71 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 22 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from ethyl acetate/petroleum ether (1:4, v:v)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
OC1CCN(CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.65 g
YIELD: PERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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